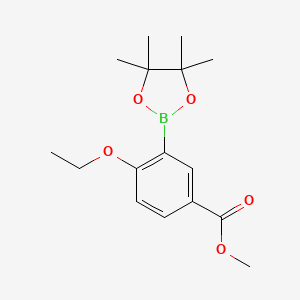

Methyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

説明

Methyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronate ester derivative of benzoic acid, featuring a methyl ester group, an ethoxy substituent at the para position, and a pinacol boronate moiety at the meta position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to the reactivity of the boronate group, which facilitates carbon-carbon bond formation in the synthesis of biaryl structures .

特性

分子式 |

C16H23BO5 |

|---|---|

分子量 |

306.2 g/mol |

IUPAC名 |

methyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

InChI |

InChI=1S/C16H23BO5/c1-7-20-13-9-8-11(14(18)19-6)10-12(13)17-21-15(2,3)16(4,5)22-17/h8-10H,7H2,1-6H3 |

InChIキー |

MUQDJRIESXDUKU-UHFFFAOYSA-N |

正規SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)OC)OCC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Methyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be synthesized through the reaction of 4-ethoxy-3-bromobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .

化学反応の分析

Types of Reactions

Methyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted benzoates.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used in coupling and substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

科学的研究の応用

Methyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has a wide range of applications in scientific research:

Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Medicinal Chemistry: Employed in the development of pharmaceutical compounds and drug discovery.

Material Science: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.

Biological Research: Acts as a probe or tag in biochemical assays and imaging studies.

作用機序

The mechanism of action of methyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating the formation of carbon-carbon bonds in coupling reactions. The ester group can undergo hydrolysis or substitution, allowing for further functionalization of the molecule .

類似化合物との比較

Comparison with Similar Compounds

Structurally analogous compounds differ in substituent types, positions, and ester groups, leading to variations in reactivity, stability, and applications. Below is a detailed comparison:

Substituent Position and Electronic Effects

- This substituent also enhances lipophilicity, influencing solubility in organic solvents .

Methyl 2-acetoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate () :

The acetoxy group at position 2 creates steric hindrance near the boronate group, which could impede catalytic access in coupling reactions. Additionally, the acetyl moiety may undergo hydrolysis under basic conditions, limiting its utility in aqueous-phase reactions .Ethyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate () :

The fluorine atom at position 4 is both electron-withdrawing and meta-directing, altering regioselectivity in subsequent functionalization steps. This compound’s ethyl ester group may confer slightly higher hydrolytic stability compared to methyl esters .

Ester Group Variations

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate () : Replacing the methyl ester with an ethyl group increases steric bulk and hydrophobicity. Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, which may be advantageous in prolonged reactions .

生物活性

Methyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Methyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₃BO₄ |

| Molecular Weight | 278.15 g/mol |

| CAS Number | 1005010-04-7 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may function as an inhibitor of certain enzymes and receptors involved in cellular signaling pathways. Specifically, the presence of the dioxaborolane moiety suggests potential interactions with boron-containing compounds that can modulate enzyme activity.

Enzyme Inhibition

Studies have shown that compounds containing dioxaborolane structures can inhibit enzymes such as proteases and kinases. For instance, a related study indicated that dioxaborolanes exhibit inhibitory effects on tyrosine kinases, which play critical roles in cancer cell proliferation and survival . This mechanism could be pivotal in the development of targeted therapies for various cancers.

Pharmacological Effects

The pharmacological profile of methyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate includes:

- Antitumor Activity : Preliminary in vitro studies suggest that this compound may possess antitumor properties by inhibiting cell proliferation in cancer cell lines.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions characterized by chronic inflammation.

- Neuroprotective Properties : Some studies indicate potential neuroprotective effects through the inhibition of oxidative stress pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds or derivatives:

- Study on Tyrosine Kinase Inhibition : A study demonstrated that dioxaborolane derivatives significantly inhibited ALK (anaplastic lymphoma kinase) phosphorylation in cancer models. The potency was enhanced compared to traditional inhibitors like crizotinib .

- In Vivo Efficacy : Research involving animal models showed that certain dioxaborolane-containing compounds exhibited favorable pharmacokinetic profiles with high bioavailability and moderate clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。